molecular formula C16H16O2 B14732083 8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol CAS No. 5115-20-8

8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol

Cat. No.: B14732083
CAS No.: 5115-20-8
M. Wt: 240.30 g/mol
InChI Key: OQMQYOIYWKRMQI-UHFFFAOYSA-N
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Description

8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol is a complex organic compound that belongs to the class of polycyclic aromatic compounds This compound is characterized by its fused ring structure, which includes a furan ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. This reaction can be catalyzed by Lewis acids such as boron trifluoride etherate, ferric chloride, titanium tetrachloride, or zirconium tetrachloride . The reaction conditions often include room temperature or slightly elevated temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For example, in antimicrobial studies, it may disrupt bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7,8,9,10-Tetrahydrobenzo[b]naphtho[2,1-d]furan: This compound has a similar fused ring structure but differs in the position of the furan ring.

    Benzo[b]naphtho[2,1-d]furan: This compound lacks the tetrahydro component and has a different arrangement of the aromatic rings.

Uniqueness

8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol is unique due to its specific ring structure and the presence of the hydroxyl group at the 11a position

Properties

CAS No.

5115-20-8

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

8,9,10,11-tetrahydro-7aH-naphtho[2,1-b][1]benzofuran-11a-ol

InChI

InChI=1S/C16H16O2/c17-16-10-4-3-7-14(16)18-13-9-8-11-5-1-2-6-12(11)15(13)16/h1-2,5-6,8-9,14,17H,3-4,7,10H2

InChI Key

OQMQYOIYWKRMQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)OC3=C2C4=CC=CC=C4C=C3)O

Origin of Product

United States

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